molecular formula C8H9N3O2 B13695655 2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol

2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol

Cat. No.: B13695655
M. Wt: 179.18 g/mol
InChI Key: DZMRUEOSPLYLPU-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings, with methyl groups at positions 2 and 3, and hydroxyl groups at positions 5 and 7. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like copper or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

7-hydroxy-2,3-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-4-5(2)10-11-7(13)3-6(12)9-8(4)11/h3,13H,1-2H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMRUEOSPLYLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2NC(=O)C=C(N2N=C1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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